3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride
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Overview
Description
3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-amine hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure, with an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-amine hydrochloride typically involves the introduction of a trifluoromethyl group into a biphenyl structure followed by amination. One common method is the trifluoromethylation of biphenyl derivatives using reagents such as trifluoromethyltrimethylsilane in the presence of a catalyst. The amine group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using specialized equipment to handle the reagents and conditions required. The process is optimized for yield and purity, often involving multiple purification steps to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming various oxidized derivatives.
Reduction: Reduction reactions can convert the amine group to other functional groups, such as hydroxylamines.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Conditions for substitution reactions often involve strong nucleophiles and appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce hydroxylamines.
Scientific Research Applications
3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals and other industrial chemicals due to its unique properties.
Mechanism of Action
The mechanism of action of 3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, influencing its biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- 3’-(Trifluoromethyl)-[1,1’-biphenyl]-2-amine hydrochloride
- 3’-(Trifluoromethyl)-[1,1’-biphenyl]-4-amine hydrochloride
Comparison: Compared to its analogs, 3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-amine hydrochloride is unique due to the position of the amine group, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group imparts similar properties across these compounds, such as increased lipophilicity and metabolic stability, but the exact position of the functional groups can lead to different interactions and applications.
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]aniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N.ClH/c14-13(15,16)11-5-1-3-9(7-11)10-4-2-6-12(17)8-10;/h1-8H,17H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSYGRWBFWQJIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CC=C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375332 |
Source
|
Record name | 3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
811842-42-9 |
Source
|
Record name | 3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 811842-42-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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